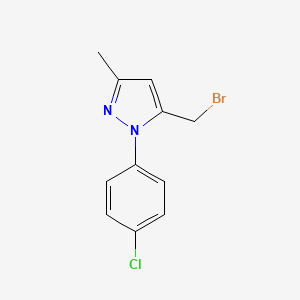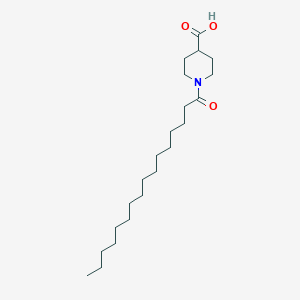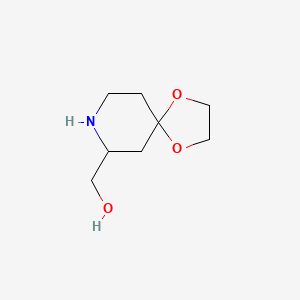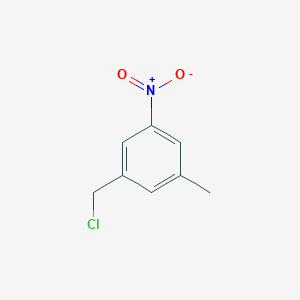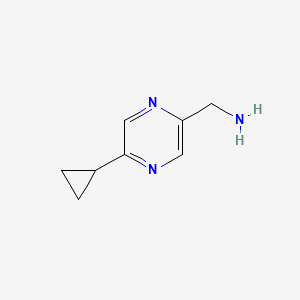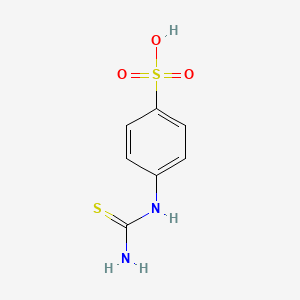
4-(Carbamothioylamino)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamothioylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of a carbamothioylamino group attached to the benzene ring, along with a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamothioylamino)benzene-1-sulfonic acid typically involves the reaction of benzenesulfonic acid derivatives with carbamothioylating agents. One common method includes the reaction of 4-aminobenzenesulfonic acid with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes the use of continuous reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamothioylamino)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamothioylamino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like sulfur trioxide or chlorosulfonic acid are employed for sulfonation reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, substituted benzenes, and reduced forms of the original compound.
Applications De Recherche Scientifique
4-(Carbamothioylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Carbamothioylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the carbamothioylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog with only a sulfonic acid group.
4-Aminobenzenesulfonic acid: Contains an amino group instead of the carbamothioylamino group.
Sulfanilic acid: Another related compound with similar sulfonic acid functionality.
Uniqueness
4-(Carbamothioylamino)benzene-1-sulfonic acid is unique due to the presence of both the carbamothioylamino and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
116432-96-3 |
|---|---|
Formule moléculaire |
C7H8N2O3S2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
4-(carbamothioylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O3S2/c8-7(13)9-5-1-3-6(4-2-5)14(10,11)12/h1-4H,(H3,8,9,13)(H,10,11,12) |
Clé InChI |
KHMVPPUPOGJSFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


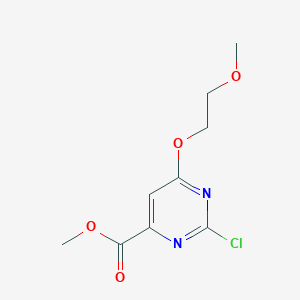


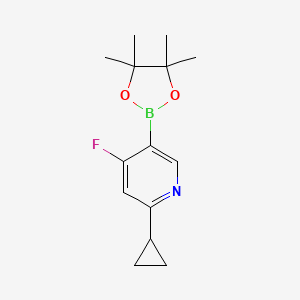
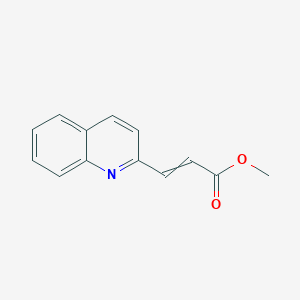
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
